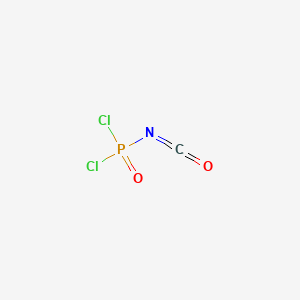
Dichlorure de phosphorisocyanatidate
Vue d'ensemble
Description
Phosphorisocyanatidic dichloride is a chemical compound with the molecular formula CCl2NO2P . It is an indispensable reagent in the biomedicine sector and plays a pivotal role in synthesizing a diverse array of drugs, chiefly those employed in combating cancer and autoimmune ailments .
Synthesis Analysis
Phosphorisocyanatidic dichloride has been used in the synthesis of various compounds. For instance, it has been involved in the derivatization of chlorides relevant to the Chemical Weapons Convention in organic liquid samples . Additionally, it has been used in the synthesis of alkyl carbamatophosphorodifluoridates and ureidophosphorodifluoridates .Molecular Structure Analysis
The molecular structure of Phosphorisocyanatidic dichloride is characterized by the presence of an isocyanate group and P-Cl bonds . Its InChI key is QKPIQPBNFUNZSJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Phosphorisocyanatidic dichloride can react with antimony trifluoride to form phosphorisocyanatidic difluoride . This reaction is fast and exothermic .Physical And Chemical Properties Analysis
Phosphorisocyanatidic dichloride is a colorless liquid that fumes when exposed to moist air . It has a density of 1.623 g/mL at 25 °C and a refractive index of n20/D 1.468 . Its molecular weight is 159.895961 .Applications De Recherche Scientifique
Biomédecine : Synthèse d'agents thérapeutiques
Le dichlorure de phosphorisocyanatidate joue un rôle crucial dans la synthèse de médicaments, en particulier ceux ciblant le cancer et les maladies auto-immunes . Ses propriétés chimiques permettent la modification et la fonctionnalisation précises des molécules, ce qui est essentiel pour développer des stratégies thérapeutiques ciblées dans la recherche pharmaceutique.
Synthèse organique : Réactions de couplage croisé
Ce composé est utilisé dans diverses réactions de couplage croisé, telles que les couplages de Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille et Suzuki-Miyaura . Ces réactions sont fondamentales dans la création de molécules organiques complexes pour la recherche et le développement ultérieurs.
Synthèse chimique : Création de ligands
Le this compound est impliqué dans la création de ligands pour la catalyse par les métaux de transition . Ces ligands peuvent influencer la réactivité et la sélectivité des réactions catalysées par les métaux, qui sont cruciales en chimie synthétique.
Safety and Hazards
Mécanisme D'action
Target of Action
Phosphorisocyanatidic dichloride is a complex chemical compound with a molecular formula of CCl2NO2P
Mode of Action
The mode of action of Phosphorisocyanatidic dichloride is currently unknown due to the lack of available research on this specific compound. It’s important to note that the mode of action of a compound refers to how it interacts with its target to exert its effects. This typically involves binding to specific receptors or enzymes, initiating a cascade of biochemical reactions .
Biochemical Pathways
The specific biochemical pathways affected by Phosphorisocyanatidic dichloride are not well-documented in the literature. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In a pathway, the product of one reaction serves as the substrate for the next . Therefore, the impact of Phosphorisocyanatidic dichloride on biochemical pathways would depend on its specific targets and mode of action.
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Typically, the result of a compound’s action can be observed at both the molecular level (e.g., changes in gene expression or enzyme activity) and the cellular level (e.g., changes in cell morphology or function) .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s activity . .
Propriétés
IUPAC Name |
dichlorophosphorylimino(oxo)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl2NO2P/c2-7(3,6)4-1-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPIQPBNFUNZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NP(=O)(Cl)Cl)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl2NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236047 | |
| Record name | Phosphorisocyanatidic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870-30-4 | |
| Record name | Phosphorisocyanatidic dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorisocyanatidic dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorisocyanatidic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorisocyanatidic dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















